

CAS number and molecular weight of 2-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-methylquinoline

Cat. No.: B189378

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-3-methylquinoline**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, potential synthetic routes, and prospective biological activities based on data from structurally related compounds.

Core Compound Information

Property	Value
CAS Number	35740-86-4
Molecular Formula	C ₁₀ H ₈ BrN
Molecular Weight	222.08 g/mol
Chemical Structure	(A chemical structure image would be placed here in a formal document)

Synthetic Methodologies

While a specific, detailed protocol for the synthesis of **2-Bromo-3-methylquinoline** is not readily available in the cited literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of analogous bromoquinoline derivatives. A common approach involves the construction of the quinoline ring system followed by regioselective bromination.

Proposed Synthetic Pathway: Combes Quinoline Synthesis followed by Bromination

The Combes synthesis provides a reliable method for generating the quinoline core, which can then be subjected to electrophilic bromination.

Step 1: Synthesis of 3-Methylquinolin-2(1H)-one

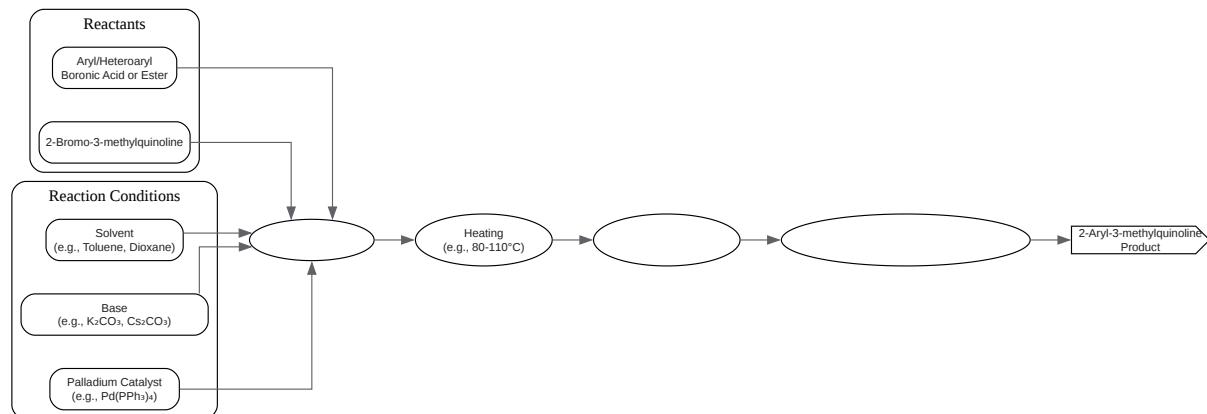
A likely precursor, 3-methylquinolin-2(1H)-one, can be synthesized via the reaction of aniline with an appropriate β -ketoester under acidic conditions.

Step 2: Conversion to 2-Chloro-3-methylquinoline

The resulting quinolone can be converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl_3).

Step 3: Bromination to **2-Bromo-3-methylquinoline**

The final step would involve a halogen exchange reaction or a Sandmeyer-type reaction if a diazonium salt intermediate is formed. Alternatively, direct bromination of a suitable precursor could be employed.


Potential Biological and Chemical Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, and **2-Bromo-3-methylquinoline** serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.^[1]

Role in Suzuki-Miyaura Cross-Coupling Reactions

Brominated quinolines are key substrates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.^{[2][3]} This reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position of the quinoline ring, facilitating the generation of diverse chemical libraries for drug discovery.

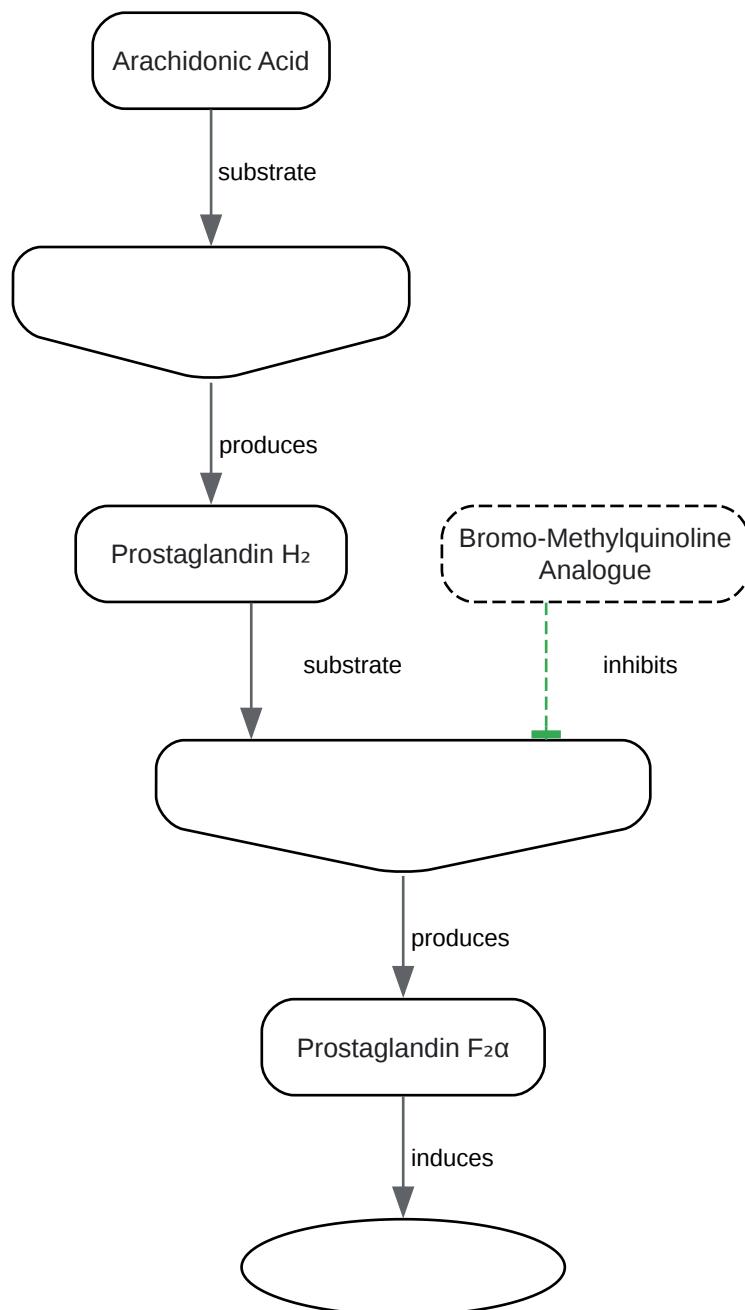
The general workflow for such a reaction is depicted below:

[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Anticipated Biological Activities Based on Analogues

While specific biological data for **2-Bromo-3-methylquinoline** is scarce, studies on closely related analogues, such as 6-bromo-3-methylquinoline, suggest potential activity as inhibitors


of prostaglandin F2 α synthase.[\[4\]](#) Inhibition of this enzyme is a therapeutic strategy for preventing preterm labor.

Furthermore, various haloquinolines have demonstrated potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Compound	Cancer Cell Line	IC ₅₀ (μ M)
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline	C6 (rat glioblastoma)	15.4
HeLa (human cervical cancer)		26.4
HT29 (human colon adenocarcinoma)		15.0
3,5,6,7-tetrabromo-8-methoxyquinoline	C6 (rat glioblastoma)	48.9
HeLa (human cervical cancer)		59.5
HT29 (human colon adenocarcinoma)		36.6
6,8-dibromo-5-nitroquinoline	C6 (rat glioblastoma)	50.0
HeLa (human cervical cancer)		24.1
HT29 (human colon adenocarcinoma)		26.2

Table based on data from a comparative guide on haloquinolines.[\[5\]](#)

A hypothetical signaling pathway illustrating the potential mechanism of action for a bromo-methylquinoline derivative as a prostaglandin inhibitor is presented below.

[Click to download full resolution via product page](#)

Hypothetical inhibition of the prostaglandin F₂α synthesis pathway.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assays commonly used to evaluate the biological activity of novel quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

Methodology:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of **2-Bromo-3-methylquinoline** (or its derivatives) and incubated for a period of 48-72 hours.
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
- Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC_{50} value is then calculated from the dose-response curve.[\[6\]](#)

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial strain.

Methodology:

- Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
- Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[\[5\]](#)

Conclusion

2-Bromo-3-methylquinoline is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its utility as a substrate in cross-coupling reactions allows for the synthesis of a wide array of derivatives. While direct biological data for this specific compound is limited, the known activities of its analogues suggest that its derivatives may possess interesting pharmacological properties, particularly in the areas of oncology and reproductive health. Further research into the synthesis and biological evaluation of **2-Bromo-3-methylquinoline** and its derivatives is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2 α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [CAS number and molecular weight of 2-Bromo-3-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189378#cas-number-and-molecular-weight-of-2-bromo-3-methylquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com